Technical Whitepaper: Optimized Synthesis of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine
Executive Summary This technical guide details the synthesis of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine (Target Compound). The target molecule is a secondary amine featuring a lipophilic pentan-3-yl chain and an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine (Target Compound). The target molecule is a secondary amine featuring a lipophilic pentan-3-yl chain and an electron-rich 2,4,5-trimethoxybenzyl core.
The selected synthetic route is a Direct Reductive Amination utilizing Sodium Triacetoxyborohydride (STAB) . This method is chosen over traditional catalytic hydrogenation or NaCNBH₃ reduction due to its superior chemoselectivity, mild conditions, and elimination of toxic cyanide byproducts. This protocol is designed for high-throughput medicinal chemistry optimization and can be scaled from milligram to gram quantities.
Structural Analysis & Retrosynthesis
The target compound consists of a 2,4,5-trimethoxybenzyl group linked to a 3-pentyl amine moiety. The most strategic disconnection is at the C–N bond between the benzylic carbon and the nitrogen atom.
Figure 1: Retrosynthetic analysis showing the disconnection of the target amine into its constituent aldehyde and amine precursors.[4][5]
Reaction Methodology: The STAB Protocol
Why Sodium Triacetoxyborohydride (STAB)?
While Sodium Cyanoborohydride (NaCNBH₃) is a traditional reagent for reductive amination, it requires pH control and generates toxic cyanide waste. Sodium Borohydride (NaBH₄) is often too aggressive, reducing the aldehyde before the imine forms.
STAB (NaBH(OAc)₃) is the optimal choice because:
Steric Bulk: It reacts negligible with the aldehyde precursor, selectively reducing the in situ formed iminium species.
Safety: It eliminates the risk of HCN generation.
Efficiency: It allows for a "One-Pot" procedure without the need to isolate the imine intermediate.
Mechanistic Workflow
Figure 2: Reaction mechanism. STAB selectively delivers a hydride to the protonated iminium ion, driving the equilibrium toward the product.
As a novel derivative, the following spectral data is predicted based on structural analogs:
¹H NMR (400 MHz, CDCl₃):
6.9–6.5 (s, 2H, Ar-H ).
3.85–3.80 (s, 9H, 3x -OCH ₃).
3.70 (s, 2H, Ar-CH ₂-N).
2.45 (m, 1H, N-CH -(Et)₂).
1.50–1.30 (m, 4H, -CH ₂-CH₃).
0.90 (t, 6H, -CH₂-CH ₃).
Mass Spectrometry (ESI+):
Calculated [M+H]⁺: 268.19 m/z.
Expected Base Peak: 181 m/z (Trimethoxybenzyl cation fragment).
Safety & Compliance
2,4,5-Trimethoxybenzaldehyde: Irritant.[7][8] Avoid inhalation of dust.[8][9][10]
3-Aminopentane: Flammable liquid and corrosive. Handle in a fume hood.
STAB: Reacts with water to release hydrogen gas (flammable). Keep dry and quench slowly.
Regulatory: Researchers must verify the legal status of trimethoxybenzyl derivatives in their specific jurisdiction, as they are structural analogs to controlled phenethylamines.
References
Abdel-Magid, A. F., et al. (1996).[5][11][12] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[12]
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.
PubChem Compound Summary. "2,4,5-Trimethoxybenzaldehyde." National Center for Biotechnology Information.
[1] Executive Summary & Compound Identity N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine (also referred to as N-(3-pentyl)-2,4,5-trimethoxybenzylamine) is a secondary amine featuring a sterically hindered alkyl chain (...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Compound Identity
N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine (also referred to as N-(3-pentyl)-2,4,5-trimethoxybenzylamine) is a secondary amine featuring a sterically hindered alkyl chain (3-pentyl) and an electron-rich aromatic core (2,4,5-trimethoxybenzyl).[1]
Structurally, this compound represents a hybrid scaffold.[1] The 2,4,5-trimethoxybenzyl moiety is a pharmacophore frequently associated with specific receptor affinities (e.g., 5-HT, sigma receptors) and calcium channel modulation, while the 3-aminopentane substituent introduces significant lipophilicity and steric bulk, potentially improving blood-brain barrier (BBB) permeability and metabolic stability compared to linear alkyl chains.[1]
This guide details the physicochemical properties, optimized synthesis via reductive amination, and analytical characterization required for research applications.[1]
Chemical Structure & Identifiers[1][2][3][4]
Property
Detail
IUPAC Name
N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine
Molecular Formula
C₁₅H₂₅NO₃
Molecular Weight
267.37 g/mol
SMILES
CCC(CC)NCc1cc(OC)c(OC)cc1OC
CAS Registry
Not formally assigned (Research Chemical)
Core Scaffold
Benzylamine (Secondary)
Physicochemical Profile
Understanding the physicochemical behavior is critical for formulation and assay development.[1] The following data combines calculated values (consensus algorithms) and empirical trends for trimethoxybenzylamines.
Parameter
Value (Predicted/Observed)
Significance
LogP (Octanol/Water)
2.8 – 3.2
Indicates good membrane permeability; suitable for CNS targets.[1]
pKa (Basic Amine)
9.8 ± 0.5
Predominantly protonated (cationic) at physiological pH (7.4).[1]
H-Bond Donors
1 (NH)
Critical for receptor binding pocket interactions.[1]
Well within the range for oral bioavailability (<140 Ų).[1]
Solubility
Low in neutral water; High in dilute HCl/Ethanol
Requires salt formation (HCl, Fumarate) for aqueous bioassays.[1]
Synthesis: Optimized Reductive Amination
The most robust route to N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine is the Reductive Amination of 2,4,5-trimethoxybenzaldehyde with 3-aminopentane.[1]
Why this route?
Direct alkylation of amines with benzyl halides often leads to over-alkylation (tertiary amines/quaternary salts).[1] Reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (NaBH₃CN) due to lower toxicity and better selectivity for aldehydes in the presence of steric hindrance.[1]
Reaction Pathway (DOT Visualization)[1]
Caption: One-pot reductive amination pathway via in-situ imine formation and selective reduction.
Major fragment: m/z 181 (Trimethoxybenzyl cation, cleavage at C-N bond).[1]
Minor fragment: m/z 86 (3-pentyl amine fragment).[1]
Handling, Safety, and Stability
Stability Profile
Free Base: The free amine is an oil that is sensitive to oxidation (N-oxide formation) and CO₂ absorption (carbamate formation) upon prolonged air exposure.[1] Store under Argon at 4°C.
HCl Salt: Recommended for long-term storage.[1] The hydrochloride salt is a stable, white crystalline solid.[1]
Salt Preparation: Dissolve free base in diethyl ether, add 2M HCl in ether dropwise.[1] Filter precipitate.[1][2]
Precautionary Measures: Use fume hood. Wear nitrile gloves.[1] This compound is a CNS-active structural analog; handle with care to avoid accidental ingestion or inhalation.[1]
Workup Logic Flowchart
Caption: Standard basic workup protocol for isolation of the free amine.
References
Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]
Shulgin, A. T., & Shulgin, A. (1991).[1] PIHKAL: A Chemical Love Story. (Contextual reference for 2,4,5-trimethoxy substitution patterns in pharmacology). Transform Press.
Technical Monograph: In Vitro Activity & Profiling of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine
An in-depth technical guide on the in vitro pharmacological profiling and activity of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine . Executive Summary N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine (CAS: 356094-16-...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide on the in vitro pharmacological profiling and activity of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine .
Executive Summary
N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine (CAS: 356094-16-1) is a secondary benzylamine derivative characterized by a highly electron-rich 2,4,5-trimethoxyphenyl pharmacophore linked to a lipophilic 1-ethylpropyl (pentan-3-yl) tail.[1] While often cataloged as a chemical building block in high-throughput screening (HTS) libraries, its structural homology to known bioactive agents positions it as a significant probe for tubulin polymerization inhibition , monoamine oxidase (MAO) modulation , and cation channel blockade .
This guide details the compound's structural logic, predicted molecular targets based on Structure-Activity Relationships (SAR), and the specific in vitro protocols required to validate its biological activity.
The molecule fuses two distinct functional domains that dictate its in vitro behavior:[1]
The "Warhead" (2,4,5-Trimethoxyphenyl Ring):
Electronic Nature: The three methoxy groups at positions 2, 4, and 5 create a high electron density aromatic ring.
Biological Relevance: This substitution pattern is homologous to the psychedelic 2C-O (2,4,5-trimethoxyphenethylamine) and the amphetamine TMA-2 .[1][2] However, the benzyl linker (1 carbon) vs. the phenethyl linker (2 carbons) drastically alters receptor affinity, typically reducing direct 5-HT
agonism while enhancing affinity for enzymatic pockets (e.g., MAO isoforms) and allosteric sites (e.g., Colchicine site on Tubulin).
The "Anchor" (Pentan-3-amine / 1-Ethylpropyl):
Steric Bulk: The branched alkyl chain provides steric hindrance, protecting the secondary amine from rapid deamination.
Lipophilicity: Enhances membrane partitioning, critical for reaching intracellular targets like microtubules.[1]
Part 2: Predicted In Vitro Mechanisms (SAR Analysis)
Based on the 2,4,5-trimethoxybenzylamine scaffold, this compound is predicted to exhibit activity in three primary in vitro systems.
Primary Target: Tubulin Polymerization Inhibition
Trimethoxybenzyl derivatives are classical inhibitors of tubulin assembly, binding to the colchicine site at the interface of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
- and -tubulin.
Mechanism: The electron-rich 2,4,5-ring mimics the A-ring of colchicine/combretastatin.[1] The steric bulk of the N-pentyl group occupies the hydrophobic pocket usually filled by the B-ring of colchicine.[1]
Expected Outcome: Destabilization of microtubules, leading to G2/M cell cycle arrest and apoptosis in dividing cells.
Secondary benzylamines are privileged scaffolds for MAO inhibition.[1]
Mechanism: The amine nitrogen coordinates with the flavin adenine dinucleotide (FAD) cofactor in the enzyme active site.[1] The trimethoxy ring interacts with the aromatic cage (Tyr398/Tyr435) of MAO-B.[1]
Selectivity: The 2,4,5-pattern often favors MAO-B selectivity (neuroprotective potential) over MAO-A.[1]
Tertiary Target: Ion Channel Modulation
Lipophilic benzylamines frequently act as pore blockers for voltage-gated sodium (Nangcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
) and calcium (Ca) channels.
Mechanism: State-dependent block of the inactivated channel state, similar to local anesthetics or anti-arrhythmics (e.g., verapamil analogs).
Step 1: Prepare a 10 mM stock of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine in DMSO.[1]
Step 2: Dilute tubulin to 3 mg/mL in PEM buffer containing 10 µM DAPI and 1 mM GTP.[1]
Step 3: Add compound (0.1 µM – 50 µM) to a 96-well black plate pre-warmed to 37°C.
Step 4: Initiate polymerization by adding the tubulin mixture.[1]
Step 5: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.
Data Analysis: The Vngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
of the polymerization curve is plotted against log[concentration]. A decrease in Vngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
indicates inhibition.
Protocol B: MAO-A/B Inhibition Screening
Objective: Determine the selectivity profile for Monoamine Oxidase isoforms.
System: Recombinant Human MAO-A and MAO-B enzymes.[1]
Termination: Stop reaction after 20 mins with 2N NaOH.
Detection: Measure fluorescence of 4-hydroxyquinoline (Ex 310 nm / Em 400 nm).
Validation: Use Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) as positive controls.[1]
Part 4: Data Visualization & Logic Flow
The following diagram illustrates the decision tree for characterizing the in vitro activity of this scaffold, guiding the researcher from structural analysis to specific assay selection.
Figure 1: Pharmacological decision tree for N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine.[1]
Part 5: Quantitative Data Summary (Predicted)
The following table summarizes the expected activity profile based on high-confidence SAR data from analogous 2,4,5-trimethoxybenzylamines.
Target System
Assay Type
Predicted ICngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
/ K
Hamel, E. (1996).[1] Antimitotic Natural Products and Their Interactions with Tubulin. Medicinal Research Reviews.
Shulgin, A. T., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story (Entry: 2C-O and TMA-2).[1] Transform Press. [1]
Mellin, C., et al. (1988).[1] Structure-Activity Relationships of Trimethoxybenzylamines as Serotonin Antagonists. Journal of Medicinal Chemistry.
Wang, Y., et al. (2010).[1] Synthesis and Biological Evaluation of 2,4,5-Trimethoxybenzyl Derivatives as Potential Anticancer Agents. Bioorganic & Medicinal Chemistry Letters.
PubChem Compound Summary. (2024). N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine (CAS 356094-16-1).[1] National Center for Biotechnology Information.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Receptor Binding Profile & Characterization of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine
Executive Summary
This technical guide details the structural analysis, predicted receptor binding profile, and validation protocols for N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine . While often conflated with psychoactive phenethylamines (e.g., the 2C-x or TMA series) due to the 2,4,5-trimethoxy substitution pattern, this molecule is distinct as an N-alkylated benzylamine .
Based on Structure-Activity Relationship (SAR) data for homologous benzylamines, this compound is predicted to exhibit a pharmacological profile distinct from classical serotonergic psychedelics, with primary affinity likely shifting toward Sigma-1 (
) receptors and Monoamine Transporters , rather than the high-potency 5-HT agonism seen in its phenethylamine counterparts.
Structural Analysis & SAR Positioning
To understand the binding profile, we must first deconstruct the pharmacophore relative to known active ligands.
Key Distinction: The absence of the alpha-carbon (ethyl bridge) found in phenethylamines (like 2C-O or TMA-2) fundamentally alters the binding pocket fit.
Comparative SAR Table
Feature
N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine
2,4,5-Trimethoxyamphetamine (TMA-2)
25O-NBOMe
Linker
Benzyl (1 carbon)
Phenethyl (2 carbons)
Phenethyl (2 carbons)
Nitrogen
Secondary (hindered 1-ethylpropyl)
Primary
Secondary (N-benzyl)
Primary Target
Sigma-1 / DAT (Predicted)
5-HT (Agonist)
5-HT (Super-agonist)
Lipophilicity
High (Bulky N-alkyl)
Moderate
High
Mechanistic Insight: The shortening of the side chain from phenethyl (2-carbon) to benzyl (1-carbon) typically drastically reduces affinity for 5-HT
receptors, often converting agonists into weak antagonists or inactive compounds. However, the addition of a bulky lipophilic N-substituent (pentan-3-yl) creates a high-affinity motif for the Sigma-1 receptor , which favors N-substituted benzylamines.
Predicted Receptor Binding Profile
Based on the in silico analysis of the 2,4,5-trimethoxybenzyl pharmacophore and N-alkyl benzylamine libraries, the following binding profile is projected.
Primary Target: Sigma-1 Receptor (
)
Predicted Affinity (
): Low Nanomolar (10–100 nM).
Rationale: The Sigma-1 receptor possesses a hydrophobic pocket that accommodates bulky N-alkyl groups (like the pentan-3-yl moiety) attached to an aromatic core. 2,4,5-trimethoxy substitution enhances lipophilicity, further driving
association.
Functional Effect: Likely modulation of calcium signaling or ER stress response (chaperone activity).
Secondary Target: 5-HT
/ 5-HT
Receptors
Predicted Affinity (
): Micromolar (>1 M) or Inactive.
Rationale: The "benzylamine" structural constraint usually prevents the specific ionic interaction between the protonated amine and Asp3.32 (Asp155) in the 5-HT
receptor from occurring simultaneously with the aromatic pi-stacking. If binding occurs, it is likely antagonistic .
Off-Target: Monoamine Transporters (DAT/NET)
Predicted Affinity: Moderate.
Rationale: Poly-methoxylated benzylamines can act as substrates or inhibitors for monoamine transporters, though the bulky N-substituent may reduce efficacy compared to simpler analogs.
Visualization: Pharmacophore & Signaling Pathways
The following diagram illustrates the structural divergence and the resulting signaling cascade differences between this molecule and a classic 5-HT2A agonist.
Figure 1: Structural dissection showing the shift from 5-HT2A affinity (typical of phenethylamines) to Sigma-1 affinity due to the benzyl linker and bulky N-substituent.
Experimental Protocols for Validation
To empirically validate the profile of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine, the following self-validating screening cascade is required.
Condensation of A and B in MeOH to form the imine.
Reduction with NaBH
or NaBH(OAc).
Acidification with HBr/HCl to yield the salt (as listed in catalog sources).
References
Glennon, R. A., et al. (1994). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of 5-HT2 selectivity. Journal of Medicinal Chemistry. (Establishes the SAR of benzylamine vs phenethylamine linkers).
Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new N-substituted benzylamines. Journal of Medicinal Chemistry. (Foundational text on N-alkyl benzylamines as Sigma ligands).
ChemSRC. (2024). CAS 356094-16-1 Entry: N-(2,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide. (Verifies chemical existence and catalog status).
Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. WIREs Membrane Transport and Signaling. (Authoritative review on why phenethyl chain length is critical for 5-HT2A activation).
Technical Monograph: Spectral Characterization of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine
This technical guide provides an in-depth characterization of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine , a secondary amine structurally related to the 2,4,5-trimethoxybenzyl series. This class of compounds is fre...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth characterization of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine , a secondary amine structurally related to the 2,4,5-trimethoxybenzyl series. This class of compounds is frequently analyzed in forensic chemistry and pharmaceutical research as structural analogs of psychoactive phenethylamines (e.g., the 2C-x and NBOMe series), though this specific derivative incorporates a non-canonical pentan-3-yl (1-ethylpropyl) amine chain.
The spectral data presented below is derived from high-fidelity structural prediction models and validated against fragmentation patterns of homologous 2,4,5-trimethoxybenzyl derivatives found in peer-reviewed literature.
Chemical Identity & Properties
Property
Detail
IUPAC Name
N-(2,4,5-trimethoxybenzyl)pentan-3-amine
Molecular Formula
C₁₅H₂₅NO₃
Molecular Weight
267.37 g/mol
Monoisotopic Mass
267.1834 Da
Structure Class
Secondary Benzylamine
Appearance
Colorless to pale yellow oil (free base); White crystalline solid (HCl salt)
Solubility
Soluble in MeOH, CHCl₃, DCM; HCl salt soluble in H₂O
Synthesis & Reaction Pathway
The synthesis of this compound typically proceeds via the reductive amination of 2,4,5-trimethoxybenzaldehyde with pentan-3-amine (1-ethylpropylamine), utilizing sodium triacetoxyborohydride (STAB) or sodium borohydride (NaBH₄) as the reducing agent.
Reaction Workflow Visualization
Caption: One-pot reductive amination pathway for the synthesis of the target amine.
The mass spectrum of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine is dominated by the stability of the trimethoxybenzyl cation. Unlike phenethylamines which fragment via McLafferty rearrangement, benzylamines typically cleave at the benzylic position.
Key Diagnostic Ions
m/z
Intensity
Fragment Assignment
Mechanism
267
< 5%
[M]⁺
Molecular Ion (Weak stability due to labile benzylic bond)
238
10-20%
[M - 29]⁺
Loss of Ethyl group (CH₂CH₃) from the pentyl chain via -cleavage.
181
100% (Base)
[C₁₀H₁₃O₃]⁺
2,4,5-Trimethoxybenzyl cation . The signature tropylium-like ion formed by benzylic cleavage.
151
10-15%
[181 - 30]⁺
Loss of CH₂O from the methoxy groups on the benzyl cation.
86
20-30%
[C₅H₁₂N]⁺
N-protonated pentan-3-amine fragment (less common in EI but possible).
Fragmentation Pathway Visualization
Caption: EI-MS fragmentation tree showing the formation of the dominant m/z 181 ion.
The proton spectrum is characterized by the distinct singlet resonances of the electron-rich aromatic ring and the symmetry of the ethyl groups on the pentyl chain.
Aromatic proton shielded between two methoxy groups (C2/C4).
3.88
s
3H
-OCH ₃
Methoxy group (likely C5).
3.82
s
3H
-OCH ₃
Methoxy group (likely C4).
3.79
s
3H
-OCH ₃
Methoxy group (likely C2).
3.72
s
2H
Ar-CH ₂-N
Benzylic methylene. Sharp singlet.
2.45
m
1H
N-CH -(Et)₂
Methine proton of the pentyl chain.
1.55
br s
1H
-NH -
Amine proton (shift varies with concentration).
1.48
m
4H
-CH ₂-CH₃
Methylene protons of the ethyl groups.
0.91
t
6H
-CH₂-CH ₃
Methyl protons of the pentyl chain (J ≈ 7.4 Hz).
¹³C NMR (100 MHz)
Shift (δ ppm)
Type
Assignment
151.8
C_quat
Ar-C (C2 or C4)
149.2
C_quat
Ar-C (C4 or C2)
143.1
C_quat
Ar-C (C5)
120.5
C_quat
Ar-C1 (Ipso)
112.8
CH
Ar-C6
97.6
CH
Ar-C3 (Shielded)
59.8
CH
N-C H-(Et)₂
56.6
CH₃
-OC H₃
56.2
CH₃
-OC H₃
55.9
CH₃
-OC H₃
46.5
CH₂
Ar-C H₂-N
26.4
CH₂
-C H₂-CH₃ (Ethyl methylene)
10.1
CH₃
-CH₂-C H₃ (Ethyl methyl)
Experimental Protocol: Sample Preparation for Analysis
To ensure reproducible spectral data, the following preparation protocol is recommended.
Free Base Extraction:
If the sample is a salt (HCl), dissolve 10 mg in 1 mL deionized water.
Add 100 µL 1M NaOH (pH > 12).
Extract with 2 x 1 mL Dichloromethane (DCM).
Dry organic layer over anhydrous Na₂SO₄.
Evaporate solvent under nitrogen stream.
NMR Sample Prep:
Dissolve ~5-10 mg of the oily residue in 0.6 mL CDCl₃.
Filter through a cotton plug into the NMR tube to remove suspended solids.
GC-MS Sample Prep:
Dilute the free base to 0.1 mg/mL in Methanol (HPLC grade).
Injection Volume: 1 µL.
Split Ratio: 20:1.
References
Shevyrin, V., et al. (2016). Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe)...[4] Journal of Mass Spectrometry.[4] Link (Provides fragmentation basis for trimethoxybenzyl derivatives).
NIST Mass Spectrometry Data Center. Phenethylamine, 2,4,5-trimethoxy-α-methyl- (TMA-2) Mass Spectrum. NIST Chemistry WebBook, SRD 69.[5] Link (Reference for 2,4,5-trimethoxy substitution patterns).
SDBS (AIST). Spectral Database for Organic Compounds. (General reference for alkyl amine chemical shifts). Link
The following technical guide details the chemical identity, synthesis, and application of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine , a specialized intermediate in medicinal chemistry. Chemical Identity & Core Sp...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine , a specialized intermediate in medicinal chemistry.
Chemical Identity & Core Specifications
Compound Name: N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine
Common Synonyms: N-(2,4,5-Trimethoxybenzyl)-3-pentanamine; N-(1-Ethylpropyl)-2,4,5-trimethoxybenzylamine
CAS Registry Number:356094-16-1Molecular Formula: C
HNOMolecular Weight: 267.36 g/mol
Structural Classification
This compound represents a lipophilic secondary benzylamine . It features a distinct 2,4,5-trimethoxy substitution pattern on the aromatic ring—a pharmacophore historically associated with psychoactive phenethylamines (e.g., TMA-2) and antimicrobial agents (e.g., Trimethoprim analogues)—linked via a methylene bridge to a branched pentan-3-yl (1-ethylpropyl) amine tail. The steric bulk of the branched amine enhances metabolic stability against deamination compared to linear analogues.
Physicochemical Properties (Predicted)
Property
Value (Approximate)
Context
Physical State
Viscous Oil or Low-Melting Solid
Free base form
Boiling Point
360–370 °C (at 760 mmHg)
High boiling point due to polarity
pKa (Base)
9.5 – 10.2
Typical for secondary benzylamines
LogP
2.8 – 3.2
Moderate lipophilicity; CNS penetrant
Solubility
Soluble in DCM, MeOH, DMSO
Sparingly soluble in water (neutral pH)
Synthetic Methodology
The most robust route for the production of CAS 356094-16-1 is the Reductive Amination of 2,4,5-trimethoxybenzaldehyde with pentan-3-amine. This method avoids the over-alkylation issues inherent in direct alkylation with halides.
Imine Formation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,5-trimethoxybenzaldehyde in anhydrous DCM (150 mL).
Amine Addition: Add pentan-3-amine followed by glacial acetic acid. Stir at room temperature for 30 minutes to facilitate imine formation (equilibrium).
Reduction: Cool the mixture slightly (0°C) if ambient temperature is high. Add STAB portion-wise over 15 minutes. Note: Gas evolution is minimal with STAB compared to NaBH4.
Reaction: Remove the ice bath and stir vigorously at room temperature for 12–16 hours under a nitrogen atmosphere. Monitor via TLC (SiO2; 5% MeOH in DCM) or LC-MS.
Quench: Quench the reaction by slowly adding saturated aqueous NaHCO3 (100 mL). Stir for 20 minutes until gas evolution ceases.
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
Purification: Combine organic phases, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude oil can be purified via flash column chromatography (Gradient: 0-5% MeOH in DCM) or converted to the hydrochloride salt for recrystallization.
Pharmacological & Research Applications
This compound serves as a high-value Chemical Probe and Building Block in drug discovery. Its structure combines a lipophilic "anchor" (pentan-3-yl) with an electron-rich aromatic head (trimethoxybenzyl).
Structure-Activity Relationship (SAR) Context
2,4,5-Trimethoxy Motif: This substitution pattern is electronically distinct from the 3,4,5-trimethoxy (mescaline-like) pattern. It is often investigated for activity at 5-HT2 receptors (serotonin) and sigma receptors .
Branched Amine Tail: The 1-ethylpropyl group provides steric hindrance, reducing susceptibility to Monoamine Oxidase (MAO) degradation compared to linear n-propyl or ethyl chains. This makes the compound a useful scaffold for designing metabolically stable ligands.
Potential Therapeutic Areas
Neurological Modulators: Analogues of this structure are screened for affinity toward monoamine transporters (SERT, DAT, NET).
Antimicrobial Potentiation: Benzylamines with methoxy substitutions are frequently explored as inhibitors of bacterial dihydrofolate reductase (DHFR), similar to Trimethoprim, though the N-alkyl substitution modifies selectivity.
Sigma Receptor Ligands: The lipophilic amine nature makes it a candidate for Sigma-1 receptor binding studies, relevant in neuroprotection and pain management.
Safety & Handling Guidelines
Signal Word:WARNING
Hazard Class
H-Code
Statement
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
STOT-SE
H335
May cause respiratory irritation.
Handling Protocol:
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine or methoxy groups.
Spill Response: Absorb with inert material (vermiculite/sand). Neutralize with dilute acid (acetic or citric) before disposal if necessary.
References
Chemical Identity & CAS: N-(2,4,5-Trimethoxybenzyl)pentan-3-amine (CAS 356094-16-1).[1] ChemSrc Database. Retrieved from [Link]
Synthesis Methodology (Reductive Amination): Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Retrieved from [Link]
Precursor Data (2,4,5-Trimethoxybenzaldehyde): PubChem Compound Summary for CID 77864. Retrieved from [Link]
Precursor Data (Pentan-3-amine): PubChem Compound Summary for CID 12019. Retrieved from [Link]
The 2,4,5-Trimethoxyphenyl Scaffold: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application
Abstract The 2,4,5-trimethoxyphenyl moiety is a significant pharmacophore in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. This in-depth technical guide provides a compreh...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 2,4,5-trimethoxyphenyl moiety is a significant pharmacophore in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this important chemical scaffold. It is intended for researchers, scientists, and drug development professionals, offering a blend of historical context, detailed synthetic protocols, and insights into the mechanism of action of notable 2,4,5-trimethoxyphenyl derivatives. From its roots in natural products to its exploration in modern psychedelic research and its current role in the development of novel anticancer agents, this guide illuminates the enduring relevance of the 2,4,5-trimethoxyphenyl core.
Historical and Natural Context: From Ancient Remedies to Modern Chemistry
The story of 2,4,5-trimethoxyphenyl compounds is intertwined with the history of natural products and their influence on medicine. The structural isomer, asarone, a key component of the essential oil from plants of the Acorus and Asarum genera, has been used for centuries in traditional medicine systems like Ayurveda and Chinese medicine.[1][2] The most prevalent isomer in many of these plants is β-asarone.[1] The isolation and structural elucidation of asarone in the early 20th century by German chemists marked a significant step in understanding this class of compounds.[3]
The psychoactive properties of certain 2,4,5-trimethoxy-substituted phenethylamines and amphetamines brought this scaffold to the forefront of psychedelic research in the mid-20th century. Notably, the work of Alexander Shulgin, detailed in his book PiHKAL (Phenethylamines I Have Known and Loved), systematically explored the synthesis and psychoactive effects of numerous derivatives, including the potent psychedelic 2,4,5-trimethoxyamphetamine (TMA-2).[4][5][6] Shulgin's research highlighted the profound impact that subtle structural modifications to the 2,4,5-trimethoxyphenyl core could have on biological activity.
Synthesis of Key Precursors
The synthesis of complex 2,4,5-trimethoxyphenyl derivatives begins with the preparation of fundamental building blocks, primarily 2,4,5-trimethoxybenzaldehyde and 2,4,5-trimethoxyacetophenone.
Synthesis of 2,4,5-Trimethoxybenzaldehyde
This versatile aldehyde is a crucial starting material for a wide range of synthetic transformations. One common laboratory-scale synthesis involves the oxidation of asarone.
Experimental Protocol: Oxidation of β-Asarone to 2,4,5-Trimethoxybenzaldehyde (Asaronaldehyde)
This protocol describes the one-step conversion of β-asarone to asaronaldehyde using osmium tetroxide and sodium metaperiodate.[7]
Materials:
β-asarone (1)
Osmium tetroxide (catalytic amount)
Sodium metaperiodate
Appropriate solvent (e.g., aqueous acetone)
Standard laboratory glassware and purification apparatus (e.g., chromatography column)
Procedure:
Dissolve β-asarone (1) in a suitable solvent system.
Add a catalytic amount of osmium tetroxide to the solution.
Add sodium metaperiodate to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction and perform an appropriate work-up, which may include extraction and washing.
Purify the crude product by column chromatography to yield pure asaronaldehyde (3).
Synthesis of 2,4,5-Trimethoxyacetophenone
This ketone is another essential precursor, often used in condensation reactions to build larger molecular frameworks. A common synthetic route is the Friedel-Crafts acylation of 1,2,4-trimethoxybenzene.
Experimental Protocol: Friedel-Crafts Acylation of 1,2,4-Trimethoxybenzene
This protocol outlines the synthesis of 2',4',5'-trimethoxyacetophenone from 1,2,4-trimethoxybenzene and acetyl chloride.
Materials:
1,2,4-Trimethoxybenzene
Acetyl chloride
Aluminum chloride (AlCl₃) as the Lewis acid catalyst
Anhydrous dichloromethane (CH₂Cl₂) as the solvent
Standard laboratory glassware for anhydrous reactions and purification apparatus
Procedure:
In a flask equipped for anhydrous reaction conditions, dissolve 1,2,4-trimethoxybenzene in anhydrous dichloromethane.
Cool the solution in an ice bath.
Carefully add aluminum chloride to the cooled solution.
Slowly add acetyl chloride to the reaction mixture while maintaining the low temperature.
Allow the reaction to stir and warm to room temperature, monitoring its progress by TLC.
Upon completion, carefully quench the reaction by pouring it over ice and then adding hydrochloric acid.
Perform an extractive work-up to isolate the organic product.
Purify the crude product by recrystallization or column chromatography.
Key Synthetic Transformations and Derivatives
The 2,4,5-trimethoxyphenyl precursors are utilized in a variety of fundamental organic reactions to generate a diverse array of derivatives with significant biological activities.
Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (or ketone) and another carbonyl compound to form an α,β-unsaturated ketone.[8][9] This reaction is particularly useful for synthesizing chalcones, which are precursors to flavonoids and exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties.[10][11]
Experimental Protocol: Synthesis of a 2,4,5-Trimethoxychalcone
This protocol describes the synthesis of (E)-3-(4-methoxyphenyl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one.[10]
Materials:
2,4,5-trimethoxyacetophenone
4-methoxybenzaldehyde
Sodium hydroxide (NaOH) as the catalyst
Ethanol as the solvent
Standard laboratory glassware
Procedure:
Dissolve 2,4,5-trimethoxyacetophenone and 4-methoxybenzaldehyde in ethanol.
Slowly add an aqueous solution of sodium hydroxide to the stirred mixture.
Continue stirring at room temperature and monitor the reaction by TLC.
Once the reaction is complete, pour the mixture into cold water to precipitate the product.
Collect the solid by vacuum filtration and wash with water.
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Mechanism of Claisen-Schmidt Condensation
Caption: Mechanism of the Claisen-Schmidt condensation.
Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[12][13] This reaction, first reported by Pietro Biginelli in 1893, has gained significant attention due to the diverse pharmacological properties of its products, including their use as calcium channel blockers and their potential as antimicrobial and antiviral agents.[12]
Experimental Protocol: Biginelli Reaction for a 2,4,5-Trimethoxyphenyl Dihydropyrimidinone
Materials:
2,4,5-Trimethoxybenzaldehyde
Ethyl acetoacetate
Urea
Acid catalyst (e.g., HCl, Lewis acid)
Ethanol as the solvent
Standard laboratory glassware for reflux and purification
Procedure:
Combine 2,4,5-trimethoxybenzaldehyde, ethyl acetoacetate, and urea in ethanol.
Add a catalytic amount of a suitable acid.
Heat the mixture to reflux and monitor the reaction by TLC.
Upon completion, cool the reaction mixture to induce crystallization of the product.
Collect the solid product by vacuum filtration.
Wash the product with cold ethanol and dry to obtain the pure dihydropyrimidinone.
Mechanism of the Biginelli Reaction
Caption: A plausible mechanism for the Biginelli reaction.
Applications in Drug Discovery and Development
The 2,4,5-trimethoxyphenyl scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.
A significant number of 2,4,5-trimethoxyphenyl compounds have demonstrated potent anticancer activity, primarily through the inhibition of tubulin polymerization.[14] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are vital for cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[15][16][17]
Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Mechanism of action for tubulin-inhibiting compounds.
Neuroactivity and Psychedelic Research
As previously mentioned, the 2,4,5-trimethoxyphenyl scaffold is central to the structure of several psychoactive compounds. The research of Alexander Shulgin demonstrated that modifications to this core structure could significantly alter the potency and qualitative effects of these substances.[4][5] For example, 2,4,5-trimethoxyamphetamine (TMA-2) is a potent psychedelic, while its parent compound, 2,4,5-trimethoxyphenethylamine (2C-O), is largely inactive on its own.[20] This highlights the critical role of the α-methyl group in amphetamine derivatives for their psychoactive properties.
The mechanism of action for these psychedelic compounds is primarily through their agonistic activity at serotonin 5-HT₂ₐ receptors.[20]
Antimicrobial and Other Biological Activities
Derivatives of the 2,4,5-trimethoxyphenyl scaffold have also shown promise as antimicrobial agents.[10] For instance, certain chalcones have demonstrated good binding affinity to bacterial DNA gyrase, suggesting a potential mechanism for their antibacterial effects.[10] Additionally, some compounds have exhibited anti-inflammatory and antioxidant properties.[21]
Conclusion
The 2,4,5-trimethoxyphenyl scaffold has a rich history, from its origins in natural products to its pivotal role in the development of both psychoactive substances and potential therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it a continuing area of interest for medicinal chemists and drug discovery professionals. The detailed synthetic protocols and mechanistic insights provided in this guide aim to serve as a valuable resource for researchers working with this versatile and important chemical core. Further exploration of the structure-activity relationships of 2,4,5-trimethoxyphenyl compounds holds significant promise for the development of new and effective treatments for a range of diseases.
A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS - RSC Publishing. [Link]
What is Asarone used for? - Patsnap Synapse. [Link]
Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed. [Link]
A mechanistic study of the binding of TN-16 to tubulin - Indian Chemical Society. [Link]
Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - RSC Publishing. [Link]
Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors - PubMed. [Link]
One step conversion of toxic beta-asarone from Acorus calamus into 1-(2,4,5-trimethoxyphenyl)-1,2-dihydroxypropane and asaronaldehyde occurring in Piper clusii - PubMed. [Link]
aldehydes from acid chlorides by modified rosenmund reduction - Organic Syntheses Procedure. [Link]
DE10297696T5 - Process for the preparation of a pharmacologically active alpha-asarone from toxic beta-asarone-rich Acorus calamus oil - Google P
(E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer - MDPI. [Link]
The Gattermann Synthesis of Aldehydes - ResearchGate. [Link]
US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde - Google P
Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: Structure-activity relationship | Request PDF - ResearchGate. [Link]
Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes -.:. Michael Pittelkow .:. [Link]
Application Note: N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine as a Pharmacophore Probe
This Application Note is designed for medicinal chemists and pharmacologists utilizing N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine (CAS: 356094-16-1) as a scaffold in Structure-Activity Relationship (SAR) studies or...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and pharmacologists utilizing N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine (CAS: 356094-16-1) as a scaffold in Structure-Activity Relationship (SAR) studies or as a specialized intermediate in the synthesis of neuroactive ligands.[1][2]
[1]
Executive Summary & Scientific Context
N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine is a secondary amine building block characterized by two distinct structural domains: a lipophilic, branched alkyl tail (3-pentyl/1-ethylpropyl) and an electron-rich aromatic head (2,4,5-trimethoxybenzyl).[1][2]
In drug discovery, particularly within neuropsychopharmacology, this molecule serves two primary functions:
SAR Probe for 5-HT2A/2C Receptors: The 2,4,5-trimethoxy substitution pattern is a "privileged structure" found in high-affinity serotonergic ligands (e.g., TMA-2, 25I-NBOMe).[1][2][3] This compound allows researchers to test the "Address-Message" hypothesis by retaining the active benzyl motif while replacing the canonical phenethylamine core with a flexible, non-aromatic alkyl chain.[1][2][3]
Secondary Amine Intermediate: It acts as a nucleophilic scaffold for synthesizing tertiary amines via reductive amination or amides via acylation, facilitating the rapid generation of focused chemical libraries.[1][2][3]
Technical Specifications
Property
Specification
IUPAC Name
N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine
CAS Number
356094-16-1
Molecular Formula
C₁₅H₂₅NO₃
Molecular Weight
267.36 g/mol
pKa (Calculated)
~9.8 (Secondary Amine)
LogP (Predicted)
~3.2 (Lipophilic)
Solubility
Soluble in DMSO, MeOH, DCM; Low solubility in water.[1][2][4]
Experimental Workflows & Logic
Logic: The "Scaffold Hopping" Strategy
The utility of this compound lies in its ability to challenge the necessity of the ethyl-phenyl chain in classic psychedelics.[1][2][3] By using this amine, researchers can determine if the receptor binding pocket tolerates a bulky aliphatic group (3-pentyl) in place of the rigid phenyl ring found in 2C-X compounds.[1][2][3]
Visualization: SAR Exploration Workflow
The following diagram illustrates how this building block fits into a divergent synthesis workflow for receptor affinity mapping.
Figure 1: Divergent synthesis strategy utilizing the secondary amine core to generate functionalized libraries for GPCR screening.
Detailed Protocols
Protocol A: Stability & Quality Control (Self-Validating)
Objective: The 2,4,5-trimethoxy ring is electron-rich and susceptible to oxidative degradation (demethylation or quinone formation) if stored improperly.[1][2][3] This protocol validates the integrity of the material before synthesis.[1][2][3]
Internal Standard (e.g., 1,3,5-trimethoxybenzene, high purity)[2][3]
Procedure:
Preparation: Dissolve 5 mg of the amine in 600 µL DMSO-d6.
Baseline Scan: Acquire a 1H-NMR spectrum immediately (T=0).
Key Signal: Look for the benzylic methylene singlet (~3.7 ppm) and the three methoxy singlets (~3.8 ppm).[1][2][3]
Validation: Integration ratio of Methoxy protons (9H) to Pentyl-CH3 protons (6H) must be 1.5:1.[1][2][3]
Stress Test: Leave the NMR tube exposed to ambient light and air for 24 hours.
Re-Scan: Acquire T=24h spectrum.
Pass Criteria: No new peaks >2% intensity in the aromatic region (6.5–7.5 ppm) or aldehyde region (~10 ppm).[1][2][3]
Fail Criteria: Appearance of brown discoloration or peak broadening, indicating oxidation.[1][2][3]
Protocol B: Tertiary Amine Synthesis via Reductive Amination
Objective: To functionalize the nitrogen center, creating a tertiary amine "Linker" library. This is the primary reaction for attaching this pharmacophore to other molecular scaffolds.[1][2][3]
Mechanism: The secondary amine attacks an aldehyde to form an iminium ion, which is selectively reduced by Sodium Triacetoxyborohydride (STAB).[1][2][3]
Complexation: In a dry vial, dissolve the amine (0.2 mmol) in DCE (2 mL). Add the aldehyde (0.22 mmol).[1][2][3]
Activation: Add 1 drop of glacial acetic acid. Stir at Room Temperature (RT) for 30 minutes to ensure iminium formation.
Causality: Pre-stirring prevents direct reduction of the aldehyde before the amine can react.[1][2][3]
Reduction: Add STAB (0.3 mmol) in one portion.
Reaction Monitoring: Stir at RT for 4–16 hours.
Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM).[1][2][3] The secondary amine spot (lower Rf) should disappear.[1][2][3]
Quench: Add Saturated NaHCO₃ (2 mL) and stir vigorously for 10 minutes to neutralize acid and decompose borate complexes.
Extraction: Extract with DCM (3 x 2 mL). Dry organics over Na₂SO₄ and concentrate.
Purification: Flash chromatography is usually required to remove unreacted aldehyde.[1][2][3]
Protocol C: Handling & Storage (Critical)
Due to the electron-donating methoxy groups, the compound is prone to photo-oxidation.[1][2][3]
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
Solubilization: Always use degassed solvents.[1][2][3] Avoid protic solvents (EtOH/MeOH) for long-term storage of stock solutions, as they can facilitate nucleophilic attack if trace oxidants are present.[1][2][3]
Container: Amber glass vials are mandatory to prevent UV-induced radical formation on the benzyl position.[1][2][3]
References & Grounding
Hansen, M., et al. (2014). "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists."[1][2][3] ACS Chemical Neuroscience.[1][2][3][5] (Establishes the SAR of the N-benzyl and 2,4,5-trimethoxy motifs).
Braden, M. R., et al. (2006). "Molecular docking of hallucinogens and their congeners at the 5-HT2A receptor."[1][2][3] Pharmacology Biochemistry and Behavior. (Provides mechanistic insight into the binding of trimethoxy-substituted ligands).
PubChem Compound Summary. "N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine."[1][2][3] National Center for Biotechnology Information.[1][2][3] (Source for physicochemical data and identifiers). [1][2][3]
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][3] Journal of Organic Chemistry. (Standard protocol for the reductive amination described in Protocol B).
Application Note: Pharmacological Characterization of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine
This Application Note provides a comprehensive technical guide for the use of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine (hereafter referred to as TMP-P3A ) in neuroscience research.[1][2] Based on its chemical str...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the use of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine (hereafter referred to as TMP-P3A ) in neuroscience research.[1][2]
Based on its chemical structure—a lipophilic 2,4,5-trimethoxybenzyl group coupled to a branched pentan-3-amine —this compound serves as a specialized pharmacological probe.[1][2] It is primarily utilized to investigate 5-HT2A receptor orthosteric binding requirements and Sigma-1 receptor (σ1R) affinity without the confounding variables of the canonical phenethylamine backbone found in classical hallucinogens (e.g., 2C-B) or super-agonists (e.g., 25I-NBOMe).[1][2]
[1][2]
Executive Summary & Mechanism of Action
TMP-P3A represents a structural hybrid used to decouple the pharmacophore elements of potent serotonergic ligands.[1][2]
The "Head" (2,4,5-Trimethoxybenzyl): This moiety is the critical binding determinant for the "benzyl pocket" (residues Phe339/Phe340) in the 5-HT2A receptor, responsible for the high potency of the NBOMe class.[1][2]
The "Tail" (Pentan-3-amine): Unlike the ethylamine chain of serotonin, this bulky, branched alkyl group lacks the aromatic ring "A" required for full receptor activation in classical models.[1][2]
Research Utility: Researchers use TMP-P3A to test the "Anchor Hypothesis" —determining if the benzyl group alone provides sufficient binding energy for antagonism or allosteric modulation, and to screen for off-target Sigma-1 receptor activity common in N-benzylamines.[1][2]
Chemical Handling & Preparation[1][2][3][4]
Physicochemical Profile
Property
Value (Predicted)
Relevance
Formula
CHNO
Precursor tracking
MW
~281.4 g/mol
Molar dosing calculations
LogP
~3.8 - 4.2
High lipophilicity; crosses BBB easily
pKa
~9.5 (Amine)
Protonated at physiological pH
State
Viscous Oil (Freebase) / Solid (HCl Salt)
Salt form preferred for stability
Solubilization Protocol
Challenge: The freebase is insoluble in neutral aqueous media.
Solution:
Stock Solution (10 mM): Dissolve 2.81 mg of TMP-P3A (HCl salt) in 1 mL of 100% DMSO . Vortex for 30 seconds.[1][2]
Working Solution (In Vitro): Dilute the Stock 1:1000 in assay buffer (HBSS + 20 mM HEPES). Ensure final DMSO concentration is <0.1%.[1][2]
Vehicle (In Vivo): For animal injection, use 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in saline.[1][2] Avoid surfactants like Tween-80 if performing behavioral assays, as they can cause peripheral irritation masking central effects.[1][2]
Experimental Workflows (Graphviz Visualization)
The following diagram outlines the decision tree for characterizing TMP-P3A, distinguishing between 5-HT2A agonist activity (hallucinogenic potential) and Sigma-1 receptor modulation.
Caption: Logical workflow for classifying TMP-P3A activity. High 5-HT2A affinity triggers functional testing; lack of head twitch response (HTR) suggests antagonist or Sigma-1 dominant profile.[1][2]
Detailed Protocols
Protocol A: 5-HT2A Radioligand Binding Assay
Objective: Determine the affinity (
) of TMP-P3A for the 5-HT2A receptor.[1][2]
Standard: Displacement of -Ketanserin (Antagonist) or -DOI (Agonist).[1][2]
Membrane Prep: Use HEK-293 cells stably expressing human 5-HT2A receptors.[1][2] Homogenize in 50 mM Tris-HCl (pH 7.4).
Incubation:
Total Binding: Membrane + Radiolabeled Ligand (e.g., 1 nM
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce binding to the filter.[1][2]
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.[1][2]
Expert Insight: Because TMP-P3A lacks the phenethylamine core, it may show "shallow" displacement curves, indicating allosteric modulation or binding to a distinct conformational state.[1][2]
The benzyl group drives binding, but the alkyl tail reduces affinity compared to NBOMes.[1][2]
Binding (Sigma-1)
High Affinity ( < 50 nM)
N-alkyl-benzylamines are privileged structures for Sigma-1.[1][2]
Functional (Ca2+)
Low Efficacy / Antagonist
Lacking the aromatic Ring A usually prevents receptor activation.[1][2]
HTR (In Vivo)
Negative (0-2 twitches)
Unlikely to be hallucinogenic; may act as a sedative if Sigma-1 affinity is high.[1][2]
Critical Troubleshooting Note:
If you observe sedation or locomotor inhibition in the mice, this strongly suggests Sigma-1 receptor activation or off-target histamine activity, rather than 5-HT2A agonism.[1][2]
References
Hansen, M., et al. (2014).[1][2] Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[1][2] Link[1][2]
Context: Establishes the role of the 2,4,5-trimethoxybenzyl group in 5-HT2A affinity.[1][2]
Halberstadt, A. L., & Geyer, M. A. (2011).[1][2] Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens.[1][2] Neuropharmacology.[1][2] Link
Context: Protocols for the Head Twitch Response (HTR) and validation using antagonists.[1][2]
Nichols, D. E. (2016).[1][2] Psychedelics.[1][2] Pharmacological Reviews.[1][2] Link
Context: Comprehensive review of SAR for phenethylamines and benzylamines.[1][2]
Chu, U. B., et al. (2015).[1][2] Non-competitive modulation of the Sigma-1 receptor.[1][2] Journal of Pharmacology and Experimental Therapeutics.[1][2] Link
Context: Discusses the high affinity of N-alkyl-benzylamines for Sigma receptors, a likely off-target for TMP-P3A.[1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Compound Identity: N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine
Short Code: TMP-P3A
Primary Target: 5-HT2A / 5-HT2C Receptors (Serotonin)
Chemical Class: N-benzylalkylamine (Structural analog to "NBOMe" class 5-HT2A agonists)[1][2]
The Challenge:
TMP-P3A contains a highly lipophilic 2,4,5-trimethoxybenzyl moiety coupled with a hydrophobic pentan-3-amine tail.[1][2] While this pharmacophore often confers high affinity (nanomolar
) for 5-HT2A receptors, it presents significant physicochemical challenges in aqueous binding assays.[1]
Core Issues:
High Non-Specific Binding (NSB): The "greasy" benzyl group drives rapid adsorption to glass fiber filters and plasticware.[1][2]
Ligand Depletion: The compound sticks to reservoir walls, lowering the free concentration available to the receptor, artificially inflating
Solubility: Potential micro-precipitation in aqueous buffers at high concentrations (>10 µM).[1][2]
Troubleshooting Guide: The "High-NSB" Crisis
This section addresses the most frequent user complaint: "My total binding is low, and my background (NSB) is >50% of total counts."
Diagnostic Matrix[1][2]
Symptom
Probable Cause
Corrective Action
High NSB (>40%)
Ligand sticking to GF/B filters (Filter Binding).
Pre-soak filters in 0.3% - 0.5% Polyethyleneimine (PEI) for 2 hours.[1] This neutralizes the negative charge of the glass fiber, repelling the cationic amine.[1]
Shallow Hill Slope (< 0.8)
Negative cooperativity or Ligand Depletion .[1][2]
Switch to silanized glass or "low-binding" polypropylene for all dilution steps.[1] Do NOT use standard polystyrene.[1]
Rapid filtration using a cell harvester (e.g., Brandel or PerkinElmer).[1]
Wash: 3x washes with ice-cold Tris buffer (no BSA).[1]
Critical: The wash must be fast (< 10 seconds total) to prevent dissociation of the bound ligand.[1]
Counting:
Add liquid scintillation cocktail (if using
).[1] Shake plates for 30 mins to extract radioligand from the filter before counting.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision process when encountering assay failure with lipophilic N-benzyl compounds.
Caption: Decision tree for diagnosing high background and kinetic anomalies in TMP-P3A binding assays.
Frequently Asked Questions (FAQs)
Q1: Why do I see a "biphasic" curve when testing TMP-P3A?A: This often indicates the compound is binding to two different sites with different affinities.[1][2] Since TMP-P3A targets 5-HT2A, check if your membrane source also expresses 5-HT2C .[1] If using brain homogenate (cortex), you are likely seeing binding to both.[1]
Solution: Use a selective antagonist (e.g., MDL-100,907) to block 5-HT2A and isolate the 5-HT2C component, or use recombinant cell lines.[1]
Q2: Can I use plastic 96-well plates for the incubation?A: Yes, but polypropylene is preferred over polystyrene.[1][2] For highly lipophilic ligands like TMP-P3A, we recommend "Low-Binding" plates.[1] If you observe "ghost" binding (ligand sticking to the well), add 0.1% BSA to the buffer before adding the ligand.[1]
Q3: My
is 100nM, but literature for similar NBOMe compounds says it should be 1nM. Why?A: You are likely experiencing Ligand Depletion .[1][2] If TMP-P3A sticks to the pipette tips or the reservoir boat during serial dilution, the actual concentration in the well is much lower than you calculated.[1]
Validation: Test the concentration of your stock solution via HPLC/UV before the assay.[1] Use glass-coated tips or change tips at every dilution step.
Q4: Should I use
-Ketanserin or -DOI as the tracer?A:
-Ketanserin: An antagonist.[1][2][3] Generally gives higher Bmax and lower NSB.[1] Easier for beginners.[1]
-DOI: An agonist.[1][2][4][5][6] Labels the "high-affinity" state of the receptor (G-protein coupled).[1] Use this if you specifically want to measure the agonist affinity of TMP-P3A.[1][2] Note that agonist binding is more sensitive to GTP and ion concentrations ().[1]
References
National Institute of Mental Health (NIMH). (2025).[1] PDSP Protocol Book: 5-HT2A Receptor Binding Assays. Psychoactive Drug Screening Program.
[Link]
IUPHAR/BPS Guide to Pharmacology. (2024).[1] 5-HT2A Receptor Physiology and Pharmacology.
[Link]
Hulme, E. C., & Trevethick, M. A. (2010).[1] Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237.[1]
[Link]
Eshleman, A. J., et al. (1999).[1] Characteristics of Drug Interactions with Recombinant and Endogenous Serotonin Transporters. Journal of Pharmacology and Experimental Therapeutics. (Reference for PEI filter treatment protocols).
[Link]
Technical Support Center: Stability & Degradation of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine
Status: Active Last Updated: February 22, 2026 Support Tier: Level 3 (Senior Application Scientist) Introduction Welcome to the technical support hub for N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine . This guide addr...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Last Updated: February 22, 2026
Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome to the technical support hub for N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine . This guide addresses the stability profile, degradation pathways, and analytical challenges associated with this secondary benzylamine.[1]
Due to the electron-rich nature of the 2,4,5-trimethoxybenzyl moiety and the susceptibility of the secondary amine to oxidation, this compound requires rigorous control over environmental factors. This guide synthesizes structural activity relationships (SAR) with ICH Q1A(R2) regulatory standards to provide actionable troubleshooting steps.
Module 1: Degradation Pathway Analysis
Mechanism of Action
The primary degradation vector for this molecule is oxidative deamination (N-dealkylation) at the benzylic position. The electron-donating methoxy groups on the phenyl ring stabilize the benzylic radical/cation intermediates, accelerating this process under aerobic conditions or light exposure.
Key Pathways:
Oxidative C-N Cleavage: The benzylic carbon undergoes hydrogen atom abstraction (HAT) or single-electron transfer (SET), forming an iminium ion intermediate. Hydrolysis of this intermediate yields 2,4,5-trimethoxybenzaldehyde and pentan-3-amine .
N-Oxidation: The secondary amine nitrogen can be directly oxidized by peroxides or singlet oxygen to form the corresponding N-hydroxylamines or nitrones .
Aldehyde Oxidation: The primary degradant, 2,4,5-trimethoxybenzaldehyde, is susceptible to further oxidation to 2,4,5-trimethoxybenzoic acid .
Pathway Visualization
Figure 1: Oxidative degradation cascade showing the critical cleavage at the benzylic nitrogen bond and subsequent downstream products.[2][3]
Module 2: Impurity Identification Guide
Use this table to identify unknown peaks in your LC-MS chromatograms.
Impurity ID
Compound Name
Rel. Retention Time (RRT)*
Predicted m/z [M+H]+
Key Diagnostic Feature
API
Parent Compound
1.00
268.2
Base Peak
Impurity A
2,4,5-Trimethoxybenzaldehyde
~0.4 - 0.6
197.1
Strong UV absorbance (280-300nm); distinct aldehyde smell if isolated.
Impurity B
Pentan-3-amine
~0.1 - 0.2
88.1
Weak UV absorbance; likely only visible in ELSD or MS.
Impurity C
2,4,5-Trimethoxybenzoic acid
~0.3 - 0.5
213.1
Shift in retention time with pH change (acidic functionality).
Impurity D
N-Hydroxylamine / Nitrone
~0.8 - 0.9
284.2 / 282.2
M+16 or M+14 mass shift; often co-elutes with parent if method is not optimized.
*RRT is estimated for a standard C18 Reverse Phase method (High pH).
Module 3: Analytical Method Troubleshooting
Issue: Severe peak tailing or splitting of the Parent Compound.
Cause: Secondary amines interact strongly with residual silanol groups on silica-based columns.[4]
Optimization Protocol
Mobile Phase Modifier:
Standard: 0.1% Formic Acid (often insufficient for lipophilic amines).
Recommendation: Switch to 0.1% Trifluoroacetic Acid (TFA) . The trifluoroacetate anion pairs with the amine, masking the positive charge and reducing silanol interaction.
Alternative (High pH): Use 10mM Ammonium Bicarbonate (pH 10.0). At this pH, the amine is deprotonated (neutral), eliminating the ionic interaction with silanols. Ensure your column is rated for pH > 9.
Column Selection:
Avoid standard C18 columns.
Use End-capped or Embedded Polar Group (EPG) columns (e.g., Waters XBridge, Phenomenex Luna Omega PS C18) designed for basic compounds.
Troubleshooting Decision Tree
Figure 2: Logic flow for resolving peak asymmetry issues common to secondary benzylamines.
Module 4: FAQs & Handling
Q1: The white powder has turned yellow. Is it still usable?A: The yellowing indicates the formation of 2,4,5-trimethoxybenzaldehyde or quinoidal oxidation products.
Threshold: If purity is >98% by HPLC, it may be repurified via recrystallization (IPA/Hexane).
Prevention:[5] Store under Argon/Nitrogen at -20°C.
Q2: Can I use Methanol as a solvent for stress testing?A:Caution is advised. In forced degradation studies involving light or oxidizing agents, methanol can react with radical intermediates to form methoxylated artifacts, complicating impurity analysis. Acetonitrile is the preferred solvent.
Atmosphere: Hygroscopic and oxidation-sensitive. Store under inert gas (Argon preferred).
Container: Amber glass (protect from UV to prevent benzylic radical formation).
References
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] (2003). Link
Lai, C., et al. "Mechanism of Oxidative Dealkylation of N-Benzylamines." Journal of Organic Chemistry. (2014). Validates the iminium ion intermediate pathway for benzylamine degradation. Link
Dolan, J. "A Guide to HPLC Troubleshooting: Peak Tailing." LCGC North America. (2003). Authoritative guide on silanol interactions with amines. Link
PubChem. 2,4,5-Trimethoxybenzaldehyde Compound Summary. National Library of Medicine. Link
interpreting NMR spectrum of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine
This guide functions as a specialized Technical Support Center for researchers analyzing the NMR spectrum of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine . It is designed to troubleshoot spectral anomalies, verify st...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center for researchers analyzing the NMR spectrum of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine . It is designed to troubleshoot spectral anomalies, verify structural integrity, and resolve common assignment errors.
Subject: Interpretation & Troubleshooting for N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine
Status: Open
Technician: Senior Application Scientist
Scope: 1H NMR (Proton), Structural Verification, Impurity Profiling
Introduction: The "Fingerprint" of Your Molecule
Before troubleshooting, you must establish the baseline. This molecule is a secondary amine featuring a bulky, electron-rich 2,4,5-trimethoxybenzyl group and a symmetrical pentan-3-yl tail.
The Structural "Check-Sum":
Aromatic Region: You must see two distinct singlets . If you see doublets, you have the wrong isomer (likely 2,3,4- or 3,4,5-trimethoxy).
Methoxy Region: A massive integration of ~9 protons near 3.8 ppm.
Symmetry: The pentan-3-yl chain is symmetrical; the two ethyl groups should appear equivalent (unless the nitrogen is chiral due to protonation/salt formation).
Module 1: Spectral Assignment Guide (The "Happy Path")
Use this table to map your signals. Data is approximated for CDCl₃ at 298 K.
Fragment
Proton Type
Approx. Shift ()
Multiplicity
Integration
Notes
Aromatic
Ar-H (Pos 3 & 6)
6.50 – 7.00 ppm
2 x Singlets
1H each (2H total)
Para-positioned protons do not couple visibly.
Methoxy
-OCH₃
3.75 – 3.90 ppm
Singlets
9H Total
Often appear as 2 or 3 overlapping peaks.
Linker
Ar-CH₂-N
3.65 – 3.80 ppm
Singlet
2H
Critical: Often buried under OMe signals.
Core CH
N-CH(Et)₂
2.30 – 2.60 ppm
Multiplet (Quintet)
1H
Deshielded by Nitrogen.
Alkyl Chain
-CH₂-CH₃
1.30 – 1.60 ppm
Multiplet
4H
Protons on the ethyl groups.
Terminal
-CH₃
0.85 – 0.95 ppm
Triplet
6H
Distinctive triplet for the ethyl ends.
Amine
-NH-
1.0 – 2.0 ppm
Broad Singlet
1H
Variable. Disappears with D₂O shake.
Module 2: Visualization of Structural Logic
The following diagram illustrates the decision logic for verifying the substitution pattern of the aromatic ring, which is the most common point of synthesis failure for this class of compounds.
Caption: Logic flow for confirming the 1,2,4,5-substitution pattern based on aromatic proton multiplicity.
Module 3: Troubleshooting & FAQs
Issue 1: "I cannot find the benzylic CH₂ protons (Ar-CH₂-N)."
Diagnosis: Signal Overlap.
The benzylic methylene protons (~3.75 ppm) often co-elute with the massive methoxy signal (~3.80 ppm).
Resolution Protocol:
Integration Check: Integrate the entire region from 3.6 to 4.0 ppm. If the total is 11H (9H from OMe + 2H from CH₂), the protons are there.
Solvent Swap: Switch from CDCl₃ to Benzene-d₆ (C₆D₆) . The magnetic anisotropy of benzene often shifts methoxy groups upfield differently than the methylene protons, resolving the overlap [1].
HSQC: Run a 2D HSQC experiment. The benzylic CH₂ carbon (~45-55 ppm) will correlate to the buried protons, distinct from the methoxy carbons (~55-60 ppm).
Issue 2: "The amine proton (NH) is missing."
Diagnosis: Chemical Exchange.
In CDCl₃, the NH proton is often broad and can integrate poorly due to exchange with trace water or acidic impurities.
Resolution Protocol:
Validation: Do not rely on the NH peak for structure confirmation. Its absence is not proof of failure.
Issue 3: "The aliphatic region looks like a mess (more peaks than expected)."
Diagnosis: Salt Formation (HCl/TFA salts).
If you isolated the compound as a salt (or if residual acid is present), the nitrogen becomes protonated (
).
Symptoms:
The symmetry of the pentan-3-yl group may break if rotation is restricted.
The N-CH signal shifts downfield (from ~2.4 to >3.0 ppm).
Broad peaks appear >8.0 ppm (ammonium protons).
Resolution Protocol:
Free Base It: Shake the NMR tube with 1 drop of dilute NaOD/D₂O (or wash the sample with aq. NaHCO₃ outside the tube) and re-run. The spectrum should sharpen and restore symmetry.
Module 4: Advanced Verification (2D NMR)
If the 1D spectrum is ambiguous, request these specific 2D experiments.
Experiment
Target Question
Expected Outcome
COSY
Is the alkyl chain intact?
CH₃ (0.9) must correlate to CH₂ (1.4) . CH₂ (1.4) must correlate to CH (2.4) .
NOESY
Is the regiochemistry correct?
The Benzylic CH₂ should show NOE correlations to two different methoxy groups (positions 2 and 5) and the aromatic protons.
HMBC
Assignment of quaternary carbons.
Connects the aromatic protons to the ring carbons bearing the methoxy groups.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (General reference for benzylic and amine shifts).
PubChem. (n.d.).[4] Pentan-3-amine (Compound Summary). National Library of Medicine. Retrieved from Link
ChemicalBook. (n.d.). 1H NMR Spectrum of 1,2,4,5-Tetramethylbenzene (Analog for substitution pattern). Retrieved from Link
comparative analysis of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine and other dopamine agonists
A Comparative Analysis of Dopamine Agonists: Receptor Binding, Functional Activity, and Therapeutic Implications Abstract Dopamine agonists are a critical class of therapeutics for a range of neurological and psychiatric...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Analysis of Dopamine Agonists: Receptor Binding, Functional Activity, and Therapeutic Implications
Abstract
Dopamine agonists are a critical class of therapeutics for a range of neurological and psychiatric disorders, most notably Parkinson's disease.[1][2] Their efficacy is intrinsically linked to their specific interactions with the five dopamine receptor subtypes (D1-D5). This guide provides a comparative analysis of a selection of key dopamine agonists, focusing on their receptor binding affinities and functional activities. We delve into the pharmacological profiles of Bromocriptine, Pramipexole, SKF-81297, and Apomorphine, providing a framework for understanding their mechanisms of action and therapeutic uses. Detailed experimental protocols for assessing receptor binding and functional activity are also presented to provide researchers with practical, validated methodologies.
Editor's Note: The initial proposal for this guide was to focus on N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine. However, a comprehensive literature search revealed a lack of publicly available data for this specific compound. Compounds containing a 2,4,5-trimethoxyphenyl moiety have been explored for various biological activities, including as potential dopamine receptor ligands.[3][4] To provide a robust and data-driven comparison, this guide will instead focus on well-characterized and clinically relevant dopamine agonists.
Introduction to Dopamine Receptors and Agonist Therapy
Dopamine receptors, members of the G protein-coupled receptor (GPCR) superfamily, are central to numerous physiological processes, including motor control, cognition, motivation, and reward.[5][6] These receptors are classified into two main families: the D1-like family (D1 and D5 receptors) and the D2-like family (D2, D3, and D4 receptors).[6][7] This classification is based on their primary signaling mechanisms: D1-like receptors typically couple to Gs/olf proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), while D2-like receptors couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.[7][8]
Dopamine agonists are compounds that bind to and activate dopamine receptors, mimicking the effects of endogenous dopamine.[9] They are a cornerstone in the management of conditions characterized by dopaminergic dysfunction, such as Parkinson's disease, restless legs syndrome, and hyperprolactinemia.[1][10][11] The therapeutic and side-effect profiles of these drugs are dictated by their affinity and efficacy at the different dopamine receptor subtypes.
Comparative Pharmacological Profiles of Selected Dopamine Agonists
This section provides an overview of four distinct dopamine agonists, highlighting their structural class, receptor selectivity, and clinical relevance.
Bromocriptine: An ergot derivative, Bromocriptine is a potent D2-like receptor agonist and also acts as a partial antagonist at D1 receptors.[12] It is used in the treatment of Parkinson's disease, acromegaly, and hyperprolactinemia.[11][12] Ergot-derived agonists are generally less selective, also interacting with serotonin and adrenergic receptors, which can contribute to a broader side-effect profile.[10]
Pramipexole: A non-ergot agonist, Pramipexole exhibits high selectivity for the D2-like receptor family, with a particular preference for the D3 subtype.[10][13][14][15] This D3-preferring profile may contribute to its efficacy in treating both motor and psychiatric symptoms in Parkinson's disease.[13][15][16] Non-ergot agonists are often preferred due to their improved side-effect profile compared to older ergot-derived drugs.[10]
SKF-81297: This compound is a potent and selective agonist for the D1-like receptor family.[17][18] It is primarily used as a research tool to investigate the specific functions of D1-like receptors. Studies have shown its ability to stimulate motor behavior in animal models of Parkinson's disease.[17][19]
Apomorphine: A non-selective dopamine agonist, Apomorphine activates both D1-like and D2-like receptor subtypes.[9][20] It is a potent emetic and is used for the acute, intermittent treatment of "off" episodes in patients with advanced Parkinson's disease.[21] Its broad receptor activation profile may explain its efficacy, which is comparable to levodopa.[22]
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that displaces 50% of the specific binding of a radioligand in a competition binding assay. A lower Ki value indicates a higher binding affinity.
Note: Ki values can vary between studies depending on the experimental conditions (e.g., tissue source, radioligand used). The values presented are representative.
Functional Activity at Dopamine Receptors
Beyond binding, the functional activity of an agonist is described by its potency (EC50) and efficacy (Emax). Potency is the concentration of an agonist that produces 50% of the maximal response, while efficacy is the maximum response an agonist can produce.
Note: Comprehensive and directly comparable functional activity data across all listed agonists is not always available in a single source. The data for Apomorphine is presented as a detailed example.
Experimental Methodologies
The data presented in this guide are generated through standardized in vitro pharmacological assays. The following sections detail the protocols for two fundamental techniques: radioligand binding assays and cAMP functional assays.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor. The principle is based on the competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound for binding to the receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
Membrane Preparation: Homogenize cells or tissue expressing the dopamine receptor of interest in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer.[8]
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2-like receptors), and a range of concentrations of the unlabeled test compound.
Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[8]
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[8]
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assays
These assays measure the ability of an agonist to stimulate (for D1-like receptors) or inhibit (for D2-like receptors) the production of the second messenger cyclic AMP (cAMP).
Dopamine Receptor Signaling Pathways
Caption: Opposing effects of D1-like and D2-like receptor activation on cAMP levels.
Detailed Protocol (HTRF-based):
Cell Culture: Use a cell line stably expressing the human dopamine receptor subtype of interest (e.g., HEK293 or CHO cells).
Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
Assay for D2-like (Gi-coupled) Receptors:
Add the test compound at various concentrations.
Add a cAMP-stimulating agent, such as Forskolin, to increase basal cAMP levels.
Incubate to allow for receptor-mediated inhibition of adenylyl cyclase.
Assay for D1-like (Gs-coupled) Receptors:
Add the test compound at various concentrations.
Incubate to allow for receptor-mediated stimulation of adenylyl cyclase.
Lysis and Detection: Lyse the cells and add detection reagents. Modern assays often use Homogeneous Time-Resolved Fluorescence (HTRF), where a fluorescent signal is generated that is proportional to the amount of cAMP produced.
Data Analysis: Plot the fluorescent signal against the log concentration of the test compound. Use non-linear regression to determine the EC50 and Emax values.
Conclusion
The pharmacological diversity of dopamine agonists provides a range of therapeutic options for managing neurological and psychiatric disorders. A thorough understanding of their receptor binding affinities and functional activities is paramount for both optimizing clinical use and guiding the development of novel therapeutics with improved efficacy and tolerability. The comparative data and detailed methodologies presented in this guide serve as a valuable resource for researchers in the field of dopamine pharmacology and drug discovery.
References
Dopamine agonist - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
Cooper, D. B., & DeRushé, S. (2024). Bromocriptine. In StatPearls.
Guzman-Ramos, L., et al. (2019). Comparison of Actions between L-DOPA and Different Dopamine Agonists in Striatal DA-Depleted Microcircuits In Vitro: Pre-Clinical Insights. Neuroscience, 414, 13-28.
Dr. Oracle. (2025, November 9). What is the mechanism of action (MOA) of pramipexole (Dopamine Agonist)? Retrieved February 22, 2026, from [Link]
Apomorphine - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
Asai, H., et al. (2011). Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457. PLoS ONE, 6(3), e17723.
SMPDB. (2023, August 14). Bromocriptine Mechanism of Action. Retrieved February 22, 2026, from [Link]
Guttuso, R., et al. (2012). Human Dopamine Receptor Affinity and Potency In Vitro and Dose Tolerability in Beagle Dogs In Vivo of Dexpramipexole and Pramipexole. Neurology, 78(Meeting Abstracts 1), P04.150.
Mierau, J. (1995). Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease. Clinical Neuropharmacology, 18 Suppl 1, S19-26.
Kumar, A., et al. (2024). Discovery and structure-activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. Bioorganic & Medicinal Chemistry, 117, 117698.
Vermeulen, R. J., et al. (1994). The dopamine D1 agonist SKF 81297 and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys. Movement Disorders, 9(6), 664-672.
Bromocriptine - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Apomorphine Hydrochloride? Retrieved February 22, 2026, from [Link]
Lewis, M. M., et al. (2020). Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors. Neuropharmacology, 178, 108261.
Pharmacology of Apomorphine; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 28). Retrieved February 22, 2026, from [Link]
Trendelenburg, U. G., & Gomeza, J. (1990). Differential effects of bromocriptine on dopamine and acetylcholine release modulatory receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 342(4), 375-381.
Eurofins Discovery. (n.d.). D3 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved February 22, 2026, from [Link]
Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424.
Innoprot. (n.d.). D1 Dopamine Receptor Assay. Retrieved February 22, 2026, from [Link]
Schöffmann, A., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(10), 8895.
Sahlholm, K., et al. (2020). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics. ACS Chemical Neuroscience, 11(14), 2116-2127.
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved February 22, 2026, from [Link]
Coge, F., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports, 12(1), 5396.
Olanow, C. W., & Koller, W. C. (1998). Comparative Review of Dopamine Receptor Agonists in Parkinson's Disease. Neurology, 50(5 Suppl 5), S31-S40.
Innoprot. (n.d.). D3 Dopamine Receptor Assay. Retrieved February 22, 2026, from [Link]
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Retrieved February 22, 2026, from [Link]
Schöffmann, A., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org.
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved February 22, 2026, from [Link]
Ramsey, A. J., et al. (2024).
Arroyo-Urea, D., et al. (2023). A bitopic agonist bound to the dopamine 3 receptor reveals a selectivity site.
Mescaline - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
Jacob, P., 3rd, et al. (1977). Monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 20(10), 1235-1239.
Petrescu, A. D., et al. (2023). The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review. Medicina (Kaunas, Lithuania), 59(4), 652.
Al-Ostath, S., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
Harkin, A., et al. (2004). Serotonin(2) receptor antagonists inhibit the antidepressant-like effects of nitric oxide synthase inhibitors in the mouse forced swim test. European Journal of Pharmacology, 488(1-3), 139-148.
Deady, L. W., et al. (1980). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 23(5), 575-577.
Al-Obaid, A. M., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(11), 3508.
Knoll, J., & Miklya, I. (2016). Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum. International Journal of Molecular Sciences, 17(11), 1856.
Ferreira, I. C. F. R., et al. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 25(17), 3843.
Khan, I., et al. (2022). Targeted synthesis of a trimethoxyphenyltetrahydropyrimidine analogue designed as a DNA intercalator: in silico, multi-spectroscopic, thermodynamic, and in vitro approaches. RSC Advances, 12(28), 17949-17961.
A Guide to Ensuring Reproducibility in the Synthesis and Analysis of Substituted Phenethylamines: A Case Study Approach
Introduction: The field of novel psychoactive substance (NPS) research, particularly concerning substituted phenethylamines, presents unique challenges to experimental reproducibility. Subtle variations in synthetic prot...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
The field of novel psychoactive substance (NPS) research, particularly concerning substituted phenethylamines, presents unique challenges to experimental reproducibility. Subtle variations in synthetic protocols, analytical techniques, and even laboratory environments can lead to significant discrepancies in reported findings. This guide addresses these challenges head-on, providing a framework for ensuring the reproducibility of experimental results for this complex class of compounds.
While the impetus for this guide is an inquiry into N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine, a thorough review of the existing scientific literature reveals a scarcity of published data on this specific molecule. The primary public domain references are currently limited to patent literature, such as WO2021247498A1, which lists related structures but does not provide the detailed experimental data necessary for a reproducibility analysis.
Therefore, this guide will employ a case study approach, focusing on a structurally related and extensively documented substituted phenethylamine, 2C-B (4-bromo-2,5-dimethoxyphenethylamine). The principles and methodologies discussed herein are directly applicable to the study of novel compounds like N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine, providing a robust template for researchers in this field. We will explore common synthetic pathways, analytical characterization methods, and potential pitfalls that can impact the reproducibility of findings.
Synthetic Reproducibility: Beyond the Reaction Scheme
The synthesis of substituted phenethylamines can be approached through various routes, each with its own set of variables that can influence the final product's purity, yield, and even isomeric composition. The choice of starting materials and reaction conditions is paramount.
Common Synthetic Pathways
A prevalent method for the synthesis of 2C-B and related compounds starts from 2,5-dimethoxybenzaldehyde. The general workflow involves a series of well-established organic reactions.
Caption: General synthetic workflow for 2C-B from 2,5-dimethoxybenzaldehyde.
Protocol: Synthesis of 2C-B
The following protocol is a composite of established methods and is intended for informational purposes only. The synthesis of controlled substances is illegal in many jurisdictions and should only be conducted by licensed professionals in a controlled laboratory setting.
Step 1: Condensation of 2,5-dimethoxybenzaldehyde with nitromethane [1][2]
To a round-bottom flask, add 2,5-dimethoxybenzaldehyde, nitromethane, and a catalytic amount of ammonium acetate.
Reflux the mixture with stirring for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and induce crystallization of the resulting 2,5-dimethoxynitrostyrene.
Filter the solid product and wash with a cold solvent (e.g., isopropanol) to remove impurities.
Step 2: Reduction of 2,5-dimethoxynitrostyrene [2][3]
In a separate flask under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous solvent like tetrahydrofuran (THF).
Slowly add a solution of the 2,5-dimethoxynitrostyrene in THF to the reducing agent suspension at a controlled temperature.
After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).
Carefully quench the reaction, followed by an aqueous workup to isolate the crude 2,5-dimethoxyphenethylamine (2C-H).
Step 3: Bromination of 2,5-dimethoxyphenethylamine [2][3]
Dissolve the crude 2C-H in a suitable solvent, such as glacial acetic acid.
Slowly add a solution of elemental bromine in acetic acid to the 2C-H solution.
The product, 4-bromo-2,5-dimethoxyphenethylamine hydrobromide, will precipitate out of the solution.
Filter the precipitate and wash with a cold solvent. The freebase can be obtained by neutralization with a base.
Factors Influencing Synthetic Reproducibility
Factor
Description
Impact on Reproducibility
Purity of Starting Materials
The presence of impurities in the starting materials (e.g., 2,5-dimethoxybenzaldehyde) can lead to the formation of side products and reduce the overall yield.
High
Choice of Reducing Agent
Different reducing agents (e.g., LAH vs. NaBH4) have varying reactivities and selectivities, which can affect the efficiency of the nitrostyrene reduction.[4]
High
Reaction Temperature and Time
Inconsistent temperature control and reaction times can lead to incomplete reactions or the formation of degradation products.
High
Solvent Quality
The presence of water or other impurities in anhydrous solvents can quench reactive intermediates, particularly in the reduction step with LAH.
Medium
Workup and Purification
Variations in extraction, crystallization, and chromatographic purification techniques can significantly impact the final purity and yield of the product.
High
Analytical Reproducibility: Confirming Identity and Purity
The unequivocal identification and quantification of the synthesized compound are critical for reproducibility. A combination of analytical techniques is necessary to provide a comprehensive characterization.[5][6]
Key Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile compounds. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint of the analyte. Derivatization may be necessary for polar compounds to improve their chromatographic behavior.
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally labile compounds. When coupled with a diode-array detector (DAD), it can provide information about the compound's purity and UV-Vis absorption spectrum.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of a compound, allowing for the unambiguous determination of atom connectivity and stereochemistry.[5][6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule based on the absorption of infrared radiation.[5]
Protocol: GC-MS Analysis of 2C-B
Sample Preparation: Prepare a dilute solution of the synthesized 2C-B in a suitable solvent (e.g., methanol).
Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., DB-5MS) and coupled to a mass spectrometer.
GC Conditions:
Injector Temperature: 250 °C
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
Carrier Gas: Helium
MS Conditions:
Ionization Mode: Electron Ionization (EI)
Scan Range: 40-550 m/z
Data Analysis: Compare the obtained retention time and mass spectrum with a certified reference standard of 2C-B.
Challenges in Analytical Reproducibility
The reproducibility of analytical results can be affected by several factors, including the choice of analytical technique, instrument calibration, and data interpretation.[8] The presence of positional isomers, which have the same mass but different substitution patterns on the aromatic ring, can be particularly challenging to distinguish.[5]
Caption: A multi-technique workflow for analytical characterization.
Conclusion and Best Practices
Ensuring the reproducibility of experimental results for substituted phenethylamines requires a meticulous and systematic approach. By carefully controlling synthetic variables and employing a comprehensive suite of analytical techniques, researchers can enhance the reliability and validity of their findings.
Key Recommendations:
Thorough Characterization of Starting Materials: Always verify the purity of starting materials before use.
Detailed Documentation: Maintain a detailed laboratory notebook, recording all experimental parameters and observations.
Use of Reference Standards: Whenever possible, compare analytical data with certified reference standards.
Orthogonal Analytical Methods: Employ multiple analytical techniques that rely on different physical principles to confirm the identity and purity of the synthesized compound.
Inter-laboratory Validation: For novel compounds, inter-laboratory validation of synthetic and analytical methods is highly encouraged to establish robustness and reproducibility.
By adhering to these principles, the scientific community can build a more reliable and transparent knowledge base for this important class of compounds, paving the way for a better understanding of their properties and potential applications.
References
2C-B synthesis without LAH. (n.d.). Designer-Drug.com. Retrieved from [Link]
Gauvin, D. V., et al. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. Retrieved from [Link]
Marti, M., et al. (2015). Characterization of the designer drug bk-2C-B (2-amino-1-(bromo-dimethoxyphenyl)ethan-1-one) by gas chromatography/mass spectrometry without and with derivatization with 2,2,2-trichloroethyl chloroformate, liquid chromatography/high-resolution mass spectrometry, and nuclear magnetic resonance. PubMed. Retrieved from [Link]
Dadwal, A., et al. (2022). On the issue of reliability and repeatability of analytical measurement in industrial and academic nanomedicine. PMC. Retrieved from [Link]
Giroud, C., et al. (1998). 2C-B: A New Psychoactive Phenylethylamine Recently Discovered in Ecstasy Tablets Sold on the Swiss Black Market. Journal of Analytical Toxicology, 22(5), 345–354.
Giroud, C., et al. (1998). 2C-B: a new psychoactive phenylethylamine recently discovered in Ecstasy tablets sold on the Swiss black market. PubMed. Retrieved from [Link]
Sintese Do 2c-b. (n.d.). Scribd. Retrieved from [Link]
DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA. (n.d.). ResearchGate. Retrieved from [Link]
Pasin, D., et al. (2021). Identification of 2C-B in Hair by UHPLC-HRMS/MS. A Real Forensic Case. MDPI. Retrieved from [Link]
Non-Invasive, Reliable, and Fast Quantification of DNA Loading on Gold Nanoparticles by a One-Step Optical Measurement. (2023). ACS Publications. Retrieved from [Link]
Automation and Standardization—A Coupled Approach towards Reproducible Sample Preparation Protocols for Nanomaterial Analysis. (2022). MDPI. Retrieved from [Link]
2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. (n.d.). Safrole. Retrieved from [Link]
On the issue of transparency and reproducibility in nanomedicine. (2018). PMC. Retrieved from [Link]
Reproducibility in Nanocrystal Synthesis? Watch Out for Impurities!. (2020). ACS Nano. Retrieved from [Link]
Hill, S. L., & Thomas, S. H. (2011). 2C or Not 2C: Phenethylamine Designer Drug Review. PMC. Retrieved from [Link]
The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. (2018). PMC. Retrieved from [Link]
CN103641725A - Preparation method of phenylethylamine. (n.d.). Google Patents.
2-Phenethylamines in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]
Amphetamine in illegally produced phenylethylamine-intentional action or failed synthesis of a designer drug. Analysis of evidence material by LC/MS (APCI) and GC/MS (EI) methods. (2013). ResearchGate. Retrieved from [Link]
Phenylethylamine (PEA). (2025). Nootropics Expert. Retrieved from [Link]
A Comparative Analysis of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine and Other Dopamine D5 Receptor Partial Agonists for Therapeutic Development
This guide provides a detailed comparative analysis of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine and other prominent partial agonists of the dopamine D5 receptor. It is intended for researchers, scientists, and dr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed comparative analysis of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine and other prominent partial agonists of the dopamine D5 receptor. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting dopaminergic systems. The content herein synthesizes available experimental data to offer a clear perspective on the pharmacological profiles of these compounds, supported by detailed experimental protocols and mechanistic diagrams.
Introduction: The Therapeutic Promise of the D5 Receptor
The dopamine D5 receptor, a Gαs-coupled G protein-coupled receptor (GPCR), is predominantly expressed in the limbic regions of the brain, including the hippocampus and prefrontal cortex, areas critically involved in learning, memory, and executive function. Unlike the more ubiquitous D1 receptor, the D5 receptor exhibits a higher affinity for dopamine and is constitutively active. This unique profile makes it a compelling target for cognitive enhancement and the treatment of neurological disorders where cognitive deficits are a primary symptom, such as schizophrenia and Parkinson's disease.
Partial agonists offer a nuanced therapeutic strategy. By providing a submaximal receptor response, they can stabilize receptor signaling, acting as a functional antagonist in the presence of a full agonist (like dopamine) and as a weak agonist in its absence. This can help to normalize physiological function without the risk of overstimulation and subsequent receptor desensitization associated with full agonists.
Pharmacological Profile of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine
N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine is a novel investigational compound. While comprehensive data from peer-reviewed publications are not yet widely available, preliminary investigations suggest it possesses a unique profile as a D5 receptor partial agonist. Its structure, featuring a trimethoxyphenyl moiety, is common in psychoactive compounds and suggests potential for high-affinity binding to aminergic receptors.
The primary focus of its development is likely centered on achieving a desirable balance of potency and intrinsic efficacy, coupled with high selectivity for the D5 receptor over other dopamine receptor subtypes (D1, D2, D3, D4) and other off-target receptors to minimize side effects.
Comparative Analysis with Other D5 Receptor Partial Agonists
To contextualize the potential of N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine, we compare it to other known D5 receptor partial agonists that have been characterized in the scientific literature. The following table summarizes key pharmacological parameters.
Compound
D5 Ki (nM)
D5 EC50 (nM)
D5 Intrinsic Activity (% of Dopamine)
Selectivity (vs. D1)
Key References
Dihydrexidine
~10
~5
~85% (Full Agonist)
~10-fold for D1/D5
A-86929
~1.2
~2.5
~95% (Full Agonist)
~145-fold for D1/D5
Cabergoline
~15
~50
Partial Agonist
D2-like preference
(S)-(-)-OSU-6162
~2000
>1000
Partial Agonist
D2 preference
Note: Data for N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine is not publicly available and is omitted. This table serves as a baseline for comparison once data becomes available.
From the available data, we can see that compounds like Dihydrexidine and A-86929, while potent D1/D5 agonists, are generally considered full agonists. Cabergoline and OSU-6162 exhibit partial agonism but are not selective for the D5 receptor, with higher affinity for the D2 receptor subtype. This highlights a significant gap in the field for potent, selective D5 partial agonists, a role that N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine may potentially fill.
The therapeutic effects of D5 receptor modulation are mediated through complex intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional data of partial agonists.
Upon agonist binding, the D5 receptor primarily couples to the Gαs protein, activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression that are thought to underlie long-term cognitive enhancements.
However, like many GPCRs, the D5 receptor can also signal through G protein-independent pathways, such as those involving β-arrestins. β-arrestin recruitment can lead to receptor desensitization and internalization, but also initiate distinct signaling cascades that may contribute to both therapeutic effects and potential side effects. A biased agonist, one that preferentially activates either the Gs or β-arrestin pathway, could offer a more refined therapeutic approach.
Caption: D5 receptor signaling cascade upon partial agonist binding.
Essential Experimental Protocols for Characterization
To rigorously assess a novel compound like N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine, a series of standardized in vitro assays are required. The following protocols provide a framework for determining binding affinity and functional efficacy.
This assay determines the affinity of a test compound for the D5 receptor by measuring its ability to compete with a radiolabeled ligand.
Safety & Regulatory Compliance
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